2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide

Medicinal Chemistry Chemical Biology Building Block Sourcing

2-Cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide (CAS 678966-93-3) is a cyanoacetamide-functionalized pyrazole building block with the molecular formula C₇H₈N₄O and a molecular weight of 164.16 g/mol. The compound is cataloged as a research chemical and synthetic intermediate, with commercial availability from multiple suppliers at a standard purity specification of 95%.

Molecular Formula C7H8N4O
Molecular Weight 164.168
CAS No. 678966-93-3
Cat. No. B2512411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide
CAS678966-93-3
Molecular FormulaC7H8N4O
Molecular Weight164.168
Structural Identifiers
SMILESCN1C(=CC=N1)NC(=O)CC#N
InChIInChI=1S/C7H8N4O/c1-11-6(3-5-9-11)10-7(12)2-4-8/h3,5H,2H2,1H3,(H,10,12)
InChIKeyPLCGLAHMRXNJMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide CAS 678966-93-3: Core Identity and Procurement Baseline


2-Cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide (CAS 678966-93-3) is a cyanoacetamide-functionalized pyrazole building block with the molecular formula C₇H₈N₄O and a molecular weight of 164.16 g/mol . The compound is cataloged as a research chemical and synthetic intermediate, with commercial availability from multiple suppliers at a standard purity specification of 95% [1]. Its structure features a 1-methylpyrazole ring linked via the 5-position to a cyanoacetamide moiety (SMILES: Cn1nccc1NC(=O)CC#N), positioning it as a versatile precursor for heterocyclic synthesis programs .

Why Generic Substitution Fails for 2-Cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide


Within the class of N-(pyrazolyl)acetamide building blocks, isomeric substitution pattern, the presence or absence of the cyano group, and N-methylation collectively govern downstream synthetic utility, physicochemical properties, and commercial accessibility. The 5-yl isomer (CAS 678966-93-3) differs fundamentally from its 3-yl regioisomer (CAS 1183480-49-0) in both cost structure and reactivity profile [1]. The cyanoacetamide group provides dual electrophilic and nucleophilic sites that enable multicomponent heterocyclization reactions inaccessible to simple acetamide analogs lacking the cyano moiety [2]. Procurement decisions predicated on generic in-class substitution risk introducing regioisomeric impurities, altered reaction outcomes, and unpredictable cost escalations during scale-up.

Quantitative Differentiation Evidence for 2-Cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide


Regioisomeric Cost Advantage: 5-yl vs. 3-yl Isomer Procurement Economics

The 5-yl isomer (CAS 678966-93-3) is commercially available at substantially lower cost than its 3-yl regioisomer (CAS 1183480-49-0). While the 3-yl isomer is listed at 507.00 € for 50 mg (10,140 €/g) from CymitQuimica , the 5-yl isomer is stocked by multiple US-based suppliers (AKSci, Enamine, Leyan) at standard catalog pricing consistent with bulk building block economics [1]. This cost differential, exceeding an order of magnitude on a per-gram basis, directly impacts feasibility for medicinal chemistry programs requiring multi-gram quantities for SAR exploration.

Medicinal Chemistry Chemical Biology Building Block Sourcing

Cyanoacetamide Functional Group: Synthetic Versatility Over Non-Cyano Acetamide Analogs

The cyanoacetamide moiety in 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide provides both electrophilic (carbonyl, nitrile) and nucleophilic (active methylene) reactive centers that enable diverse heterocyclization pathways. N-(Pyrazol-5-yl)cyanoacetamides have been demonstrated as versatile precursors for the synthesis of pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine-7-carbonitrile, pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-6,8-dicarbonitrile, and N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile scaffolds [1]. By contrast, the non-cyano analog N-(1-methyl-1H-pyrazol-5-yl)acetamide (CAS 1472659-86-1) lacks the activated methylene and nitrile functionalities, restricting its synthetic utility primarily to simple amide coupling reactions . This functional group difference fundamentally limits the scope of accessible heterocyclic products from non-cyano analogs.

Heterocyclic Chemistry Multicomponent Reactions Scaffold Diversification

Multi-Vendor Availability and Consistent Purity Specification

2-Cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide is stocked by at least four independent commercial suppliers (AKSci, Enamine, Leyan, American Elements), all offering a consistent minimum purity specification of 95% [1][2]. This multi-vendor redundancy mitigates single-supplier procurement risk. In contrast, the 3-yl regioisomer is available from fewer vendors, and the non-cyano analog N-(1-methyl-1H-pyrazol-5-yl)acetamide is listed by fewer than three suppliers in major catalogs . The 5-yl isomer's broader commercial footprint reflects established synthetic accessibility from 1-methyl-1H-pyrazol-5-amine via straightforward cyanoacetylation .

Supply Chain Quality Assurance Building Block Procurement

Calculated logP Differentiation Indicating Favorable Aqueous Solubility Profile

The 5-yl isomer exhibits a calculated logP of -1.045 (Chembase prediction), indicating higher hydrophilicity compared to the 3-yl isomer, which has a reported calculated logP of approximately 0.18–0.27 [1][2]. A negative logP value suggests enhanced aqueous solubility, which is advantageous for biochemical assay compatibility and reduces the likelihood of aggregation-based false positives in screening campaigns. While these are calculated rather than experimentally determined values, the direction and magnitude of the difference (ΔlogP ≈ 1.2–1.3 units) is consistent with the distinct electronic environments of the 5- and 3-positions on the N-methylpyrazole ring.

Physicochemical Properties Drug-Likeness Solubility

Optimal Application Scenarios for 2-Cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Requiring Economical Multi-Gram Building Block Supply

For structure–activity relationship (SAR) programs exploring pyrazole-based kinase inhibitors, GPCR modulators, or epigenetic targets, 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide offers the most cost-efficient entry point among cyanoacetamide-substituted N-methylpyrazole regioisomers. With multi-vendor availability at ≥95% purity and catalog pricing substantially below the 3-yl isomer (≥10× cost advantage per gram) , this compound is suited for parallel synthesis and library production at the 1–100 gram scale.

Diversity-Oriented Synthesis of Fused Heterocyclic Compound Libraries

The cyanoacetamide moiety enables multicomponent and cyclocondensation reactions that generate pyrazolo[1,5-a]pyrimidines, pyridine-3,5-dicarbonitriles, and related fused heterocycles [1]. Research groups pursuing diversity-oriented synthesis (DOS) or DNA-encoded library (DEL) construction can leverage the dual electrophilic/nucleophilic reactivity of this building block to access chemotypes inaccessible from simpler acetamide analogs lacking the cyano group [2].

Biochemical Assay Development Requiring Hydrophilic Building Blocks

The calculated logP of -1.045 for the 5-yl isomer, versus approximately 0.2 for the 3-yl isomer [3], predicts superior aqueous solubility. This property is valuable for biochemical assay development, fragment-based screening, and biophysical methods (SPR, ITC, NMR) where high aqueous solubility of test compounds minimizes solvent artifacts and aggregation. The 5-yl isomer should be prioritized over the more lipophilic 3-yl isomer when aqueous compatibility is a critical assay requirement.

Supply Chain Risk Mitigation Through Multi-Vendor Qualification

Organizations requiring guaranteed long-term access to a specific building block for lead optimization programs benefit from the 5-yl isomer's established multi-vendor supply base (AKSci, Enamine, Leyan, American Elements) with consistent 95% purity specifications [4][5]. This redundancy enables competitive bidding, alternate supplier qualification, and continuity of supply—advantages not available for the more sparsely stocked 3-yl regioisomer or non-cyano pyrazole acetamide analogs.

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